Cas no 75051-57-9 (O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine)

O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- Hydroxylamine,O-[(2-methyl-4-thiazolyl)methyl]-
- Thiazole, 4-[(aminooxy)methyl]-2-methyl- (9CI)
- NSC 170939
- O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine
- Thiazole,4-[(aminooxy)methyl]-2-methyl-(9ci)
- 75051-57-9
- O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine
- DTXSID101253576
- AKOS017976046
- EN300-1245472
- O-(2-Methyl-thiazol-4-ylmethyl)-hydroxylamine
- 2-methylthiazol-4-ylmethoxyamine
- O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
- HNXXZLPFZCYZNE-UHFFFAOYSA-N
- SCHEMBL403275
- O-((2-methylthiazol-4-yl)methyl)hydroxylamine
-
- インチ: InChI=1S/C5H8N2OS/c1-4-7-5(2-8-6)3-9-4/h3H,2,6H2,1H3
- InChIKey: HNXXZLPFZCYZNE-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CS1)CON
計算された属性
- せいみつぶんしりょう: 144.03584
- どういたいしつりょう: 144.03573406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 48.14
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1245472-100mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-1245472-10000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 10000mg |
$4236.0 | 2023-10-02 | ||
Enamine | EN300-1245472-1000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-1245472-50mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1245472-2500mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1245472-500mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 500mg |
$946.0 | 2023-10-02 | ||
Enamine | EN300-1245472-5000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 5000mg |
$2858.0 | 2023-10-02 | ||
Enamine | EN300-1245472-250mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 250mg |
$906.0 | 2023-10-02 | ||
Enamine | EN300-1245472-1.0g |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 1g |
$0.0 | 2023-06-08 |
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamineに関する追加情報
Research Brief on O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine (CAS: 75051-57-9): Recent Advances and Applications
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine (CAS: 75051-57-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic hydroxylamine derivative, characterized by its thiazole core, has demonstrated versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents and biochemical probes. Recent studies have focused on its unique reactivity profile and potential as a building block for targeted drug design.
Structural analyses published in 2023-2024 highlight the compound's ability to serve as an effective pharmacophore in kinase inhibitor development. The thiazole moiety provides enhanced binding affinity to ATP pockets of various kinases, while the hydroxylamine group offers opportunities for further chemical modifications. Computational docking studies (Journal of Medicinal Chemistry, 2023) suggest that derivatives of 75051-57-9 show promising interactions with cancer-related protein targets, particularly in the PI3K/AKT/mTOR pathway.
In synthetic methodology development, researchers have reported improved protocols for the preparation of O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine with higher yields (up to 78%) and purity (>99%). The optimized synthetic routes, published in Organic Process Research & Development (2024), emphasize green chemistry principles, utilizing water as a solvent in key steps and reducing the need for chromatographic purification. These advances address previous challenges in large-scale production of this valuable intermediate.
Recent pharmacological investigations have explored the compound's potential in neurodegenerative disease treatment. A 2024 study in ACS Chemical Neuroscience demonstrated that hydroxylamine derivatives based on 75051-57-9 exhibit neuroprotective effects in cellular models of Parkinson's disease, potentially through modulation of oxidative stress pathways. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo studies in rodent models, makes it particularly attractive for CNS-targeted drug development.
Emerging applications in chemical biology include the use of 75051-57-9 derivatives as selective protein modification reagents. The hydroxylamine group has been successfully employed in site-specific conjugation strategies for antibody-drug conjugates (ADCs), as reported in Bioconjugate Chemistry (2023). This approach offers advantages in terms of conjugation efficiency and product homogeneity compared to traditional lysine-based conjugation methods.
Ongoing clinical research (Phase I trials) is evaluating the safety profile of lead compounds derived from 75051-57-9 for oncology indications. Preliminary results presented at the 2024 American Association for Cancer Research meeting suggest acceptable toxicity profiles with promising early signs of efficacy in solid tumors. The compound's metabolic stability and pharmacokinetic properties are currently being optimized through structure-activity relationship studies.
Future research directions highlighted in recent reviews include exploring the compound's potential in infectious disease therapeutics, particularly against drug-resistant bacterial strains. The thiazole core shows structural similarity to several natural products with antimicrobial activity, suggesting possible avenues for antibiotic development. Additionally, the compound's utility in PROTAC (proteolysis targeting chimera) design is being actively investigated by multiple research groups.
75051-57-9 (O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine) 関連製品
- 76632-23-0((2-Methylthiazol-4-yl)methanol)
- 38275-36-4(5-CHLORO-2-METHOXYPYRIMIDINE-4-CARBOXYLIC ACID)
- 80370-59-8(Desthiazoximic Acid Ceftiofur (>85%))
- 2284285-50-1(1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one)
- 1804726-03-1(Ethyl 5-(difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 2228552-26-7(tert-butyl 3-(1-ethynylcyclopropyl)morpholine-4-carboxylate)
- 2034614-33-8(5-Methyl-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]-3-isoxazolecarboxamide)
- 41324-66-7(benzyl (2S)-pyrrolidine-2-carboxylate)
- 942884-17-5(1-(2,6-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 871018-07-4(9-4-(1,1-Dimethylethyl)phenyl-3,6-bis9-(4-methoxyphenyl)-9H-fluoren-9-yl-9H-carbazole)




